N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a bipyridine moiety linked to a xanthene core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide typically involves the coupling of a bipyridine derivative with a xanthene-based carboxylic acid. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine-xanthene linkage . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form, altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bipyridine or xanthene units are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit typically yields bipyridinium salts, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Industry: In industrial settings, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The bipyridine unit acts as a chelating ligand, binding to metal centers and stabilizing reactive intermediates . This coordination ability is crucial for its applications in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different electronic characteristics.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which share the xanthene core and are used in fluorescence applications.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide is unique due to its combination of bipyridine and xanthene units, providing a versatile platform for coordination chemistry and materials science
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c29-25(28-15-17-11-13-27-21(14-17)18-6-5-12-26-16-18)24-19-7-1-3-9-22(19)30-23-10-4-2-8-20(23)24/h1-14,16,24H,15H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWCNUBSTUYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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